Oxyfedrine functions as a partial agonist at beta-adrenoceptors, which means it can both stimulate and block these receptors depending on the concentration and the physiological context4. At lower concentrations, oxyfedrine has been shown to produce a positive inotropic effect on cardiac muscle, which is the force of heart muscle contraction, and this effect can be prevented by propranolol, a beta-blocker1. This suggests that oxyfedrine's action is mediated through beta-adrenergic receptors. Additionally, oxyfedrine has been observed to induce relaxation in the guinea-pig tracheal chain, which is not reversed by washing but is antagonized by propranolol, indicating a persistent effect on the beta-adrenergic system1. High doses of oxyfedrine also exhibit partial agonist behavior at alpha-adrenoceptors and non-specific spasmolytic activity, which could contribute to its therapeutic effects4.
Oxyfedrine has demonstrated a pronounced anti-arrhythmic effect against spontaneous and drug-induced arrhythmias in animal models, offering protection against ventricular fibrillation when administered intramuscularly or intravenously2. In patients with coronary artery disease, intravenous oxyfedrine significantly increased regional myocardial blood flow, which is beneficial in the treatment of angina pectoris5. Moreover, oxyfedrine's ability to prevent the haemodynamic and metabolic changes associated with myocardial stunning post-reperfusion has been observed in a canine model, suggesting its potential use in acute cardiac events10.
In chronic treatment scenarios, oxyfedrine has been shown to affect cardiac function over time. Rabbits and guinea pigs treated with daily injections of oxyfedrine exhibited a reduction in heart weight as a percentage of body weight and changes in intracellular potentials, such as a reduction in the maximum rate of depolarization and a prolongation of the action potential plateau3. These findings suggest that oxyfedrine may have a role in modifying long-term cardiac function and could be beneficial in managing chronic cardiac conditions.
Oxyfedrine's effects on the respiratory system have been studied, particularly its action on isolated tracheal chains. It has been found to cause dose-dependent relaxation or contraction of the guinea-pig trachea, which may be related to its structural similarity to phenylethylamines and could be due to histamine release or a histamine-like action7. This indicates a potential application in managing respiratory conditions, such as asthma or anaphylactic reactions, where oxyfedrine has been shown to inhibit anaphylactic bronchospasm8.
Interestingly, oxyfedrine has also been found to have in vitro antibacterial action and has shown synergism with tetracycline, enhancing the antibiotic's efficiency against common bacterial strains6. This suggests a possible role for oxyfedrine in the treatment of bacterial infections, particularly in the context of drug resistance.
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3